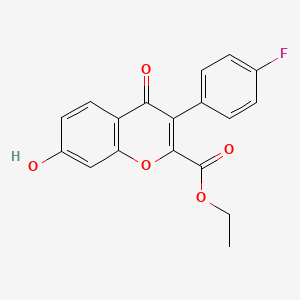

ethyl 3-(4-fluorophenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate

Description

Ethyl 3-(4-fluorophenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate is a chromene-based derivative characterized by a 4H-chromene-4-one core. Key structural features include:

- 4-Fluorophenyl substituent at position 3, which enhances electronic interactions due to fluorine’s electronegativity.

- Ethyl ester at position 2, influencing solubility and steric bulk.

This compound’s structural framework is shared with several analogues, enabling comparative studies on substituent effects and crystallographic behavior.

Properties

CAS No. |

15732-44-2 |

|---|---|

Molecular Formula |

C18H13FO5 |

Molecular Weight |

328.3 g/mol |

IUPAC Name |

ethyl 3-(4-fluorophenyl)-7-hydroxy-4-oxochromene-2-carboxylate |

InChI |

InChI=1S/C18H13FO5/c1-2-23-18(22)17-15(10-3-5-11(19)6-4-10)16(21)13-8-7-12(20)9-14(13)24-17/h3-9,20H,2H2,1H3 |

InChI Key |

ZVFONBJGZQQBAG-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C1=C(C(=O)C2=C(O1)C=C(C=C2)O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester typically involves multiple steps. One common synthetic route includes the following steps:

Formation of the Benzopyran Core: The benzopyran core can be synthesized through a cyclization reaction involving a suitable precursor such as a phenol derivative and an appropriate aldehyde or ketone.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorinated benzene derivative.

Esterification: The carboxylic acid group is esterified using an alcohol, such as ethanol, in the presence of a catalyst like sulfuric acid or a coupling reagent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. Common industrial techniques include continuous flow synthesis and the use of automated reactors to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The carbonyl group can be reduced to form an alcohol.

Substitution: The fluorophenyl group can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.

Reduction: Reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly used.

Substitution: Conditions vary depending on the type of substitution, but common reagents include halogens, nucleophiles, and bases.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of various substituted benzopyran derivatives.

Scientific Research Applications

4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.

Medicine: Investigated for its potential therapeutic effects in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4H-1-Benzopyran-2-carboxylic acid, 3-(4-fluorophenyl)-7-hydroxy-4-oxo-, ethyl ester involves its interaction with specific molecular targets and pathways. It may exert its effects by:

Inhibition of Enzymes: Binding to and inhibiting the activity of specific enzymes involved in disease pathways.

Modulation of Receptors: Interacting with cellular receptors to modulate signaling pathways.

Induction of Apoptosis: Triggering programmed cell death in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations and Physicochemical Properties

The substituents at positions 2, 3, and 7 significantly alter molecular properties. Below is a comparative analysis:

Key Observations :

- Hydrophobicity : Long alkyl chains (e.g., heptyloxy, decyloxy) in analogues increase hydrophobicity compared to the target compound’s ethyl ester and hydroxyl group.

- Hydrogen Bonding : The hydroxyl group in the target compound enables stronger intermolecular hydrogen bonds compared to methoxy or alkyl-substituted analogues.

Crystallographic and Conformational Differences

Dihedral Angles and Planarity

- Chalcone Analogues : Fluorophenyl-containing chalcones exhibit dihedral angles between central benzene and fluorophenyl rings ranging from 7.14° to 56.26° , indicating variable conjugation and steric strain .

- Isostructural Triazole Derivatives : Compounds with fluorophenyl-triazole-pyrazole-thiazole frameworks show near-planar conformations, except for one fluorophenyl group oriented perpendicularly to the molecular plane .

Implications :

- The target compound’s planarity (dependent on 4-fluorophenyl orientation) may influence π-π stacking in crystals, akin to chalcone derivatives .

- Non-planar substituents (e.g., perpendicular fluorophenyl groups in ) reduce crystallographic symmetry but enhance packing diversity.

Crystal Packing and SHELX Refinement

- SHELX Utilization : Structural data for analogues were refined using SHELX programs, ensuring high precision in bond lengths and angles .

- Packing Motifs : Long alkyl chains in promote layered packing, whereas polar groups (e.g., -OH, morpholine in the target compound and ) favor hydrogen-bonded networks.

Biological Activity

Ethyl 3-(4-fluorophenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate, commonly referred to as a chromene derivative, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological properties, including antimicrobial, anti-inflammatory, and potential anticancer activities, supported by case studies and research findings.

Chemical Structure and Properties

Chemical Formula: C18H13FO5

Molecular Weight: 328.297 g/mol

CAS Number: 15732-44-2

The compound features a chromene core with a fluorophenyl substituent at the 3-position and a hydroxyl group at the 7-position, which are critical for its biological activity.

Antimicrobial Activity

Research has shown that this compound exhibits significant antimicrobial properties. In vitro studies have assessed its efficacy against various bacterial strains:

- Minimum Inhibitory Concentration (MIC): The compound demonstrated MIC values ranging from 0.22 to 0.25 μg/mL against pathogenic bacteria such as Staphylococcus aureus and Staphylococcus epidermidis .

- Biofilm Inhibition: It also showed potent antibiofilm activity, significantly reducing biofilm formation compared to standard antibiotics like ciprofloxacin .

Anti-inflammatory Activity

The compound has been investigated for its anti-inflammatory effects, particularly through inhibition of cyclooxygenase (COX) enzymes:

| Compound | COX-1 IC50 (μM) | COX-2 IC50 (μM) |

|---|---|---|

| This compound | 56.43 | 57.14 |

These results indicate that the compound possesses comparable activity to established anti-inflammatory drugs such as Meloxicam .

Anticancer Potential

Preliminary studies suggest that this chromene derivative may have anticancer properties. The mechanism involves modulation of key signaling pathways related to cell proliferation and apoptosis. Specific studies indicated:

- Cell Viability Assays: The compound exhibited low cytotoxicity with IC50 values greater than 60 μM in human dermal fibroblasts, indicating a favorable safety profile .

The biological activity of this compound is believed to arise from its ability to interact with various molecular targets:

- Enzyme Inhibition: The compound can inhibit key enzymes involved in inflammatory processes and microbial growth.

- Receptor Interaction: It may act on specific receptors influencing cellular signaling pathways.

- Gene Expression Modulation: There is potential for altering gene expression patterns leading to therapeutic effects.

Case Studies

Several studies have explored the biological effects of this compound:

- Antimicrobial Study: A recent study evaluated the antimicrobial efficacy of various derivatives, including this compound, highlighting its superior activity against resistant strains .

- Inflammation Model: In animal models of inflammation, treatment with this compound resulted in reduced edema and inflammatory markers, suggesting its potential use in managing inflammatory diseases .

Q & A

Q. What are the standard synthetic routes for ethyl 3-(4-fluorophenyl)-7-hydroxy-4-oxo-4H-chromene-2-carboxylate?

The compound is synthesized via base-catalyzed nucleophilic substitution. A typical protocol involves reacting 7-hydroxy-4-(4-fluorophenyl)coumarin with ethyl bromoacetate in the presence of potassium carbonate (K₂CO₃) as a base, using acetone or ethanol as a solvent under reflux conditions (60–80°C for 6–12 hours). Post-reaction, the product is isolated via vacuum filtration or extraction, followed by purification through column chromatography (silica gel, ethyl acetate/hexane gradient) .

Q. How is structural characterization performed for this compound?

Key techniques include:

- NMR : ¹H and ¹³C NMR confirm the chromene scaffold, fluorophenyl substituents, and ester groups. For example, the 7-hydroxy proton appears as a singlet at δ 10–12 ppm, while the ester carbonyl resonates at δ 165–170 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular ion peak (e.g., [M+H]⁺ at m/z 342.08) .

- IR Spectroscopy : Stretching frequencies for hydroxyl (3200–3500 cm⁻¹), carbonyl (1680–1750 cm⁻¹), and aromatic C-F (1220–1280 cm⁻¹) bonds are diagnostic .

Q. What in vitro assays are used to screen its biological activity?

- Anticancer Activity : MTT assays on cancer cell lines (e.g., MCF-7, HeLa) assess cytotoxicity (IC₅₀ values). For chromene derivatives, IC₅₀ ranges of 10–50 µM are common .

- Anti-inflammatory Activity : Inhibition of COX-2 or TNF-α production in LPS-stimulated macrophages is measured via ELISA .

Advanced Questions

Q. How can researchers resolve contradictions in reported biological activity data?

Discrepancies often arise from variations in substituent positioning or solubility. For example:

Q. What strategies are used for structure-activity relationship (SAR) studies?

- Core Modifications : Introduce electron-withdrawing groups (e.g., -NO₂) at the 3-position to enhance electrophilicity and interaction with biological targets .

- Ester Hydrolysis : Convert the ethyl ester to a carboxylic acid (via NaOH hydrolysis) to evaluate polarity effects on membrane permeability .

Q. How is single-crystal X-ray diffraction applied to confirm its structure?

Crystallize the compound via slow evaporation (e.g., methanol/water) and collect data using a Bruker D8 VENTURE diffractometer. Refinement with SHELXL (via Olex2) provides bond lengths, angles, and thermal parameters. For example, the chromene ring typically shows planarity (mean deviation <0.01 Å), and hydrogen bonds (e.g., O-H···O) stabilize the lattice .

Q. What derivatization methods enhance its pharmacokinetic properties?

Q. How are mechanistic studies designed to elucidate its mode of action?

- Enzyme Inhibition Assays : Test inhibition of kinases (e.g., PI3K) or transcription factors (e.g., NF-κB) via fluorescence polarization or Western blotting .

- ROS Detection : Use DCFH-DA probes in cell-based assays to quantify reactive oxygen species (ROS) modulation .

Q. What computational tools predict its drug-likeness?

Q. How can low yields in synthesis be troubleshooted?

- Optimize Reaction Conditions : Increase catalyst loading (e.g., K₂CO₃ from 1.2 to 2.0 equiv) or switch to polar aprotic solvents (e.g., DMF) to enhance nucleophilicity .

- Monitor Reaction Progress : Use TLC (ethyl acetate/hexane 1:3) to identify intermediates and adjust reflux time accordingly .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.